6-Benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione 6-Benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 331972-52-2
VCID: VC0406043
InChI: InChI=1S/C27H19NO3/c1-16-13-17(2)15-19(14-16)28-26(30)22-10-6-9-20-21(11-12-23(24(20)22)27(28)31)25(29)18-7-4-3-5-8-18/h3-15H,1-2H3
SMILES: CC1=CC(=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)C(=O)C5=CC=CC=C5)C=CC=C4C2=O)C
Molecular Formula: C27H19NO3
Molecular Weight: 405.4g/mol

6-Benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

CAS No.: 331972-52-2

Main Products

VCID: VC0406043

Molecular Formula: C27H19NO3

Molecular Weight: 405.4g/mol

6-Benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione - 331972-52-2

CAS No. 331972-52-2
Product Name 6-Benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Molecular Formula C27H19NO3
Molecular Weight 405.4g/mol
IUPAC Name 6-benzoyl-2-(3,5-dimethylphenyl)benzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C27H19NO3/c1-16-13-17(2)15-19(14-16)28-26(30)22-10-6-9-20-21(11-12-23(24(20)22)27(28)31)25(29)18-7-4-3-5-8-18/h3-15H,1-2H3
Standard InChIKey GKULZHILYDOFBX-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)C(=O)C5=CC=CC=C5)C=CC=C4C2=O)C
Canonical SMILES CC1=CC(=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)C(=O)C5=CC=CC=C5)C=CC=C4C2=O)C
PubChem Compound 993986
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator